molecular formula C18H14N6O4 B2392549 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide CAS No. 1448137-33-4

4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Cat. No.: B2392549
CAS No.: 1448137-33-4
M. Wt: 378.348
InChI Key: MINXBLNETNQQBX-UHFFFAOYSA-N
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Description

“4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, a pyridazinone moiety, and a triazole ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazinone Moiety: This step may involve the reaction of the chromene derivative with hydrazine derivatives followed by oxidation.

    Attachment of the Triazole Ring: This can be done via a cyclization reaction involving azide and alkyne precursors.

    Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative under conditions such as peptide coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and pyridazinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromene and pyridazinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its heterocyclic structure, which is common in many drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The triazole ring, for example, is known to bind to metal ions and can inhibit metalloprotein enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Lacks the pyridazinone and triazole moieties.

    N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)carboxamide: Lacks the chromene core.

    4-oxo-N-(2-(6-oxo-3-pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide: Lacks the triazole ring.

Uniqueness

The unique combination of the chromene, pyridazinone, and triazole moieties in “4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide” provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

4-oxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c25-13-9-15(28-14-4-2-1-3-12(13)14)18(27)20-7-8-23-17(26)6-5-16(22-23)24-11-19-10-21-24/h1-6,9-11H,7-8H2,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINXBLNETNQQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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